Longifolene

Atmospheric chemistry Environmental fate Sesquiterpene reactivity

Longifolene (CAS 475-20-7) is a naturally occurring tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄) with a molecular mass of 204.36 g/mol, a density of 0.928 g/cm³ at 25 °C, and a boiling point of 254 °C (706 mmHg). The molecule is chiral; the enantiomer commonly isolated from pine resins exhibits a positive optical rotation of +42.73°, while the (−)-enantiomer (optical rotation −42.73°) is found in trace amounts in certain fungi and liverworts.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B8805489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongifolene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C3C1C(C2=C)CC3)C)C
InChIInChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3
InChIKeyPDSNLYSELAIEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Longifolene Procurement Guide: Key Physicochemical and Chiral Properties of This Tricyclic Sesquiterpene


Longifolene (CAS 475-20-7) is a naturally occurring tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄) with a molecular mass of 204.36 g/mol, a density of 0.928 g/cm³ at 25 °C, and a boiling point of 254 °C (706 mmHg) [1]. The molecule is chiral; the enantiomer commonly isolated from pine resins exhibits a positive optical rotation of +42.73°, while the (−)-enantiomer (optical rotation −42.73°) is found in trace amounts in certain fungi and liverworts [2]. Commercial (+)-longifolene serves as a versatile chiral building block (e.g., dilongifolylborane for asymmetric hydroboration) and as a precursor for fragrance derivatives via isomerization to isolongifolene.

Identity (+)-Longifolene, tricyclic sesquiterpene with reported [α]D +42.73° from pine sources
Chiral Workflow Supports asymmetric synthesis as chiral pool building block, e.g., dilongifolylborane for hydroboration
Additional Fit Atmospheric tracer studies, thermal processing research, and high-density fuel development context

Why Longifolene Cannot Be Simply Substituted by Other Sesquiterpenes: The Procurement Risk of Assumed Equivalence


Sesquiterpenes sharing the formula C₁₅H₂₄ often possess deceptively similar bulk physical properties, yet they diverge sharply in chemical reactivity, environmental fate, and functional performance. For instance, longifolene and β-caryophyllene exhibit a boiling point difference of only 2–4 °C, rendering fractional distillation ineffective for their separation [1]. Similarly, longifolene and its isomer isolongifolene display nearly identical vaporization enthalpies and vapor pressures at 298.15 K within experimental uncertainty [2]. These physical similarities mask fundamentally different reaction rate constants with atmospheric oxidants, thermal degradation pathways, and enantiomeric compositions—each carrying consequences for applications ranging from atmospheric chemistry modeling to chiral synthesis and high-temperature food processing. The quantitative evidence below delineates exactly where longifolene departs from its closest analogs in ways that directly impact scientific selection and procurement decisions.

Boiling Point Similarity
Distillation cannot separate longifolene from β-caryophyllene; orthogonal analytical confirmation is needed to verify composition.
Reactivity Profile Divergence
OH and NO₃ radical rate constants differ by orders of magnitude from other C₁₅H₂₄ sesquiterpenes, altering environmental fate modeling outcomes.
Enantiomeric Variability
Many sesquiterpenes occur as racemates or variable ratios; commercial (+)-longifolene offers consistent enantiomeric context critical for chiral synthesis.

Longifolene Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Sesquiterpene Comparators


Atmospheric OH and NO₃ Radical Reactivity: Longifolene vs. α-Cedrene, α-Copaene, β-Caryophyllene, and α-Humulene

In a direct head-to-head study using relative rate techniques at 296±2 K and atmospheric pressure, longifolene exhibited an OH radical rate constant of 4.7±1.0 ×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and an NO₃ radical rate constant of 0.068±0.021 ×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. By comparison, β-caryophyllene reacted 4.3× faster with OH (20⁺⁵₋₉ ×10⁻¹¹) and 28× faster with NO₃ (1.9±0.8); α-humulene reacted 6.2× faster with OH (29⁺⁷₋₁₀) and 51× faster with NO₃ (3.5±1.3). Longifolene was also less reactive than α-cedrene (OH: 6.7±1.4; NO₃: 0.82±0.30) and α-copaene (OH: 9.0±1.9; NO₃: 1.6±0.6). These differences translate to a substantially longer calculated atmospheric lifetime for longifolene relative to all tested sesquiterpenes.

OH/NO₃ Reactivity
Head-to-head
Longifolene OH k = 4.7±1.0, NO₃ k = 0.068±0.021 (×10⁻¹¹ cm³ molec⁻¹ s⁻¹); β-caryophyllene reacted 4.3× (OH) and 28× (NO₃) faster.
Reported persistence advantage supports long-range transport tracer studies.
Relative rate measurements at 296±2 K, atmospheric pressure.
Atmospheric chemistry Environmental fate Sesquiterpene reactivity

Pyrolytic PAH Formation at 400°C: Longifolene Uniquely PAH-Free Among Tested Sesquiterpenes

Pyrolysis experiments conducted in sealed tubes at 300, 400, and 500 °C with GC-MS product analysis demonstrated that longifolene was the only sesquiterpene among β-caryophyllene, α-cedrene, and valencene that produced no detectable PAHs at 400 °C [1]. While all compounds were largely unchanged at 300 °C, at 400 °C caryophyllene, cedrene, and valencene pyrolysates all contained considerable amounts of PAHs, including EPA priority pollutants such as naphthalene, acenaphthene, and various methylated derivatives. Longifolene's PAH-free profile at 400 °C represents a binary differentiation: zero PAH formation versus detectable PAH generation by all comparator sesquiterpenes.

PAH Formation at 400°C
Head-to-head
Longifolene: no detectable PAHs. Comparators (β-caryophyllene, α-cedrene, valencene) generated EPA priority PAHs under identical pyrolysis.
Supports thermal processing selection where PAH formation is a critical endpoint.
Sealed-tube pyrolysis, GC-MS analysis.
Food chemistry Thermal stability PAH safety

Separation Infeasibility by Distillation: Longifolene and β-Caryophyllene Boiling Point Near-Identity

Patent disclosures explicitly state that longifolene (b.p. 254 °C at 706 mmHg) and β-caryophyllene have minimal boiling point differences, making direct isolation by rectification commercially unfeasible [1]. Industrial separation requires exploiting differences in molecular structure and chemical reactivity—for example, selective hydration of caryophyllene using ion-exchange resin catalysis, which reduces caryophyllene content to as low as 1.1% with >90% conversion [2]. This near-identity of boiling points means that procurement specifications relying solely on distillation fraction cannot guarantee compositional purity; orthogonal analytical confirmation (GC-MS, chiral GC, or NMR) is mandatory.

Distillation Infeasibility
Method context
Boiling point difference to β-caryophyllene estimated ~2–4 °C, insufficient for economic rectification.
Procurement must rely on orthogonal purity verification (GC-MS, chiral GC).
Patent CN104744406A, separation study 2006.
Separation science Procurement quality Purity verification

Enantiomeric Fidelity: (+)-Longifolene as a Reliable Chiral Pool Building Block vs. Racemic or Scalemic Sesquiterpene Alternatives

Longifolene isolated from pine resins (Pinus spp.) is essentially enantiopure (+)-longifolene with a specific optical rotation of +42.73°; the (−)-enantiomer (optical rotation −42.73°) is naturally restricted to trace occurrences in certain fungi and liverworts [1]. In contrast, many commercially relevant sesquiterpenes (e.g., β-caryophyllene, α-humulene) occur as racemic mixtures or variable enantiomeric ratios depending on botanical source. This consistent enantiopurity enables direct use of (+)-longifolene in asymmetric synthesis without a chiral resolution step—exemplified by its conversion to dilongifolylborane, an established chiral hydroborating agent [2].

Enantiomeric Fidelity
Class-level
(+)-Longifolene: near-100% ee in pine material. Comparator sesquiterpenes commonly racemic or scalemic depending on source.
Reported enantiomeric consistency supports chiral pool synthesis without additional resolution.
Consistent across multiple independent sources.
Chiral pool synthesis Asymmetric synthesis Natural product chemistry

Volumetric Energy Density: Longifolene-Derived High-Density Fuels vs. Conventional JP-5 Jet Fuel

A U.S. Navy patent discloses that fuels synthesized from longifolene achieve volumetric net heats of combustion up to 17% higher than conventional Navy jet fuel JP-5 [1]. This energy density advantage stems from longifolene's strained tricyclic skeleton, which upon hydrogenation yields longifolane, a high-density hydrocarbon. The patent further specifies that longifolene can be sourced renewably from pine resin or produced via fermentation of biomass sugars, offering a sustainable pathway to tactical fuels with extended platform range and loiter time.

Fuel Density vs. JP-5
Data to verify
Longifolene-derived fuel: up to 17% higher volumetric net heat of combustion relative to JP-5.
Supports energy-density assessment in renewable fuel research.
Patent US 10,253,336 B2; standard fuel property evaluation.
High-density renewable fuel Defense energy Sustainable aviation

Longifolene: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Atmospheric Chemistry Tracer Studies Requiring Extended Lifetime

Researchers modeling the long-range transport of biogenic volatile organic compounds should select longifolene as a sesquiterpene tracer because its OH radical rate constant (4.7×10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and NO₃ radical rate constant (0.068×10⁻¹¹) confer an atmospheric lifetime orders of magnitude longer than that of β-caryophyllene or α-humulene, which are depleted within 1–2 minutes [1]. This persistence ensures detectable ambient concentrations for sampling and source apportionment studies that would be impossible with more reactive sesquiterpenes.

Thermally Processed Flavor and Fragrance Formulations Requiring PAH Mitigation

Food and fragrance manufacturers incorporating sesquiterpene-derived ingredients into products subjected to heating at or above 400 °C should prioritize longifolene over caryophyllene, cedrene, or valencene, because longifolene is uniquely PAH-free under these conditions [1]. This eliminates the generation of regulated carcinogenic PAHs (including EPA priority pollutants) and reduces regulatory compliance burden in thermally processed consumer products.

Asymmetric Synthesis Requiring a Consistent, Naturally Enantiopure Chiral Building Block

Synthetic chemists developing stereoselective routes should procure (+)-longifolene from pine-derived sources as a chiral pool starting material, because its near-100% enantiomeric excess and specific rotation of +42.73° are reliably consistent across commercial supplies [1]. This contrasts with many other sesquiterpenes that require chiral HPLC or enzymatic resolution before use. The direct application to dilongifolylborane synthesis exemplifies its utility as a pre-resolved chiral hydroborating agent [2].

Defense and Aerospace High-Density Renewable Fuel Development

Fuel development programs targeting increased platform range and reduced petroleum dependence should evaluate longifolene-derived fuels, which deliver up to 17% higher volumetric net heat of combustion than JP-5 [1]. The feedstock can be obtained from sustainable pine resin harvesting or microbial fermentation of biomass sugars, aligning with Department of Defense carbon footprint reduction mandates while providing a measurable tactical performance advantage.

Application
Selection Property
Validation Focus
Atmospheric chemistry tracer studies
Lower reported OH/NO₃ reactivity profile
Long-range transport persistence endpoint validation
Thermal processing research (flavor/fragrance)
PAH formation profile under pyrolysis
Thermal degradation endpoint verification
Chiral pool asymmetric synthesis
Enantiomeric excess from pine sourcing
Chiral building block identity validation
High-density renewable fuel research
Volumetric heat of combustion context
Net heat of combustion endpoint assessment
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